![molecular formula C9H9NO B058489 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one CAS No. 119308-94-0](/img/structure/B58489.png)
7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one
Vue d'ensemble
Description
7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one, also known as CP-55,940, is a synthetic cannabinoid that is commonly used in scientific research to study the endocannabinoid system. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive compound found in cannabis.
Applications De Recherche Scientifique
Pharmaceutical and Antimicrobial Research
7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one is primarily utilized in the pharmaceutical industry. It serves as a key component in the development of drugs with antimicrobial properties. This compound is used in synthesizing various pharmaceuticals, including plant protection agents, synthetic resins, antioxidants, and plastics. Its significance is highlighted by its role as a side-chain in the production of the fourth-generation antibiotic Cefpirome, showcasing its potential in addressing bacterial infections (Fu Chun, 2007).
Synthesis of Heterocycles
The compound is instrumental in synthesizing various heterocyclic structures. For example, the multicomponent condensation involving malononitrile, hydrogen sulfide, aldehydes, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. These heterocycles have been studied using X-ray structural analysis, demonstrating the compound's versatility in creating complex chemical structures (I. V. Dyachenko et al., 2020).
Chemical Synthesis and Structural Analysis
The compound is also significant in chemical synthesis and crystal structure determination. For instance, its derivatives like 6,7-dihydro-2-methoxy-4-(substituted)-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitrile have been synthesized, with their structures determined using X-ray data. Such studies are crucial for understanding the molecular configurations and bonding in complex organic compounds (A. Moustafa & A. S. Girgis, 2007).
Biological Activities
Apart from its pharmaceutical applications, 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one and its derivatives display various biological activities, including antiulcer and anticancer properties. These activities are explored through different synthetic methodologies such as thermal rearrangement, catalytic dehydration, and Grignard reactions, highlighting the compound's potential in medicinal chemistry (Chen Li-gong, 2004).
Green Chemistry Applications
In the field of green chemistry, the compound has been used in manganese-catalyzed oxidation processes. This method demonstrates a sustainable approach to synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, showcasing an environmentally friendly method of chemical synthesis (Lanhui Ren et al., 2015).
Propriétés
IUPAC Name |
7-methyl-6,7-dihydrocyclopenta[c]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-4-9(11)7-2-3-10-5-8(6)7/h2-3,5-6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGXBNAQBBCGLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



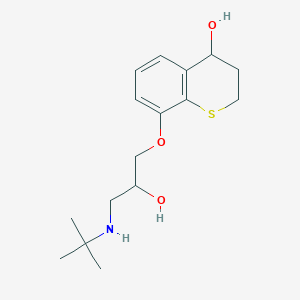



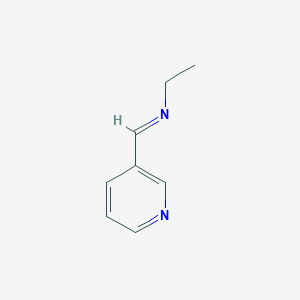

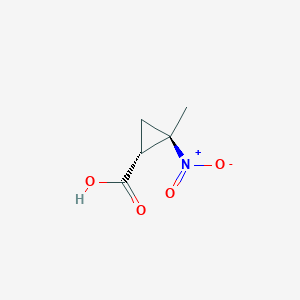
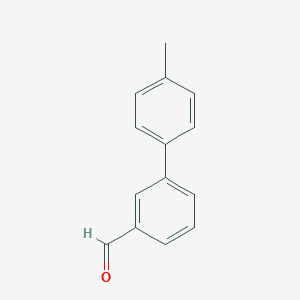
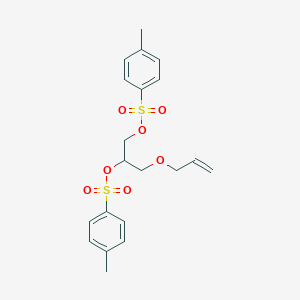
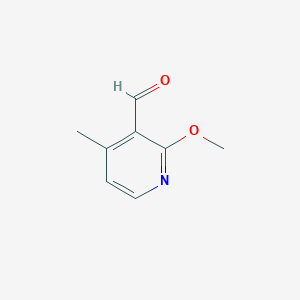
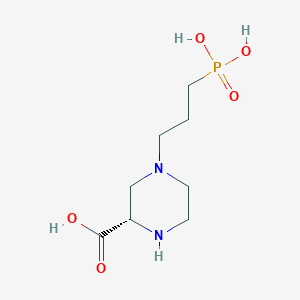
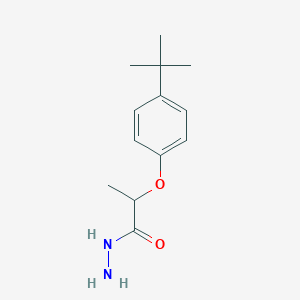
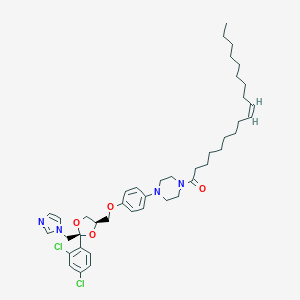
![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)